N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11125953
InChI: InChI=1S/C18H19ClN2O3/c1-18(2,3)20(12-13-7-5-4-6-8-13)17(22)15-10-9-14(21(23)24)11-16(15)19/h4-11H,12H2,1-3H3
SMILES: CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Molecular Formula: C18H19ClN2O3
Molecular Weight: 346.8 g/mol

N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide

CAS No.:

Cat. No.: VC11125953

Molecular Formula: C18H19ClN2O3

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide -

Specification

Molecular Formula C18H19ClN2O3
Molecular Weight 346.8 g/mol
IUPAC Name N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide
Standard InChI InChI=1S/C18H19ClN2O3/c1-18(2,3)20(12-13-7-5-4-6-8-13)17(22)15-10-9-14(21(23)24)11-16(15)19/h4-11H,12H2,1-3H3
Standard InChI Key YIIDQSLHQHNHIJ-UHFFFAOYSA-N
SMILES CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Canonical SMILES CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Introduction

Chemical Identification and Structural Properties

N-Benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide (CAS 349094-01-5) belongs to the benzamide class of organic compounds. Its molecular formula, C18H19ClN2O3\text{C}_{18}\text{H}_{19}\text{ClN}_2\text{O}_3, corresponds to a molecular weight of 346.8 g/mol . The compound’s structure integrates several functional groups that influence its reactivity:

  • A tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) at the amide nitrogen, providing steric hindrance.

  • A benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to the same nitrogen atom.

  • Chloro and nitro substituents at the 2- and 4-positions of the benzamide ring, respectively.

The compound’s SMILES representation, CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl\text{CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl}, and InChIKey (YIIDQSLHQHNHIJ-UHFFFAOYSA-N) further delineate its connectivity . Spectroscopic analyses, including NMR and IR, would reveal characteristic signals for the amide carbonyl (1650cm1\sim 1650 \, \text{cm}^{-1}), nitro group (1520cm1\sim 1520 \, \text{cm}^{-1}), and aromatic C–Cl stretching (550cm1\sim 550 \, \text{cm}^{-1}).

PropertyValue
CAS Number349094-01-5
Molecular FormulaC18H19ClN2O3\text{C}_{18}\text{H}_{19}\text{ClN}_2\text{O}_3
Molecular Weight346.8 g/mol
IUPAC NameN-Benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide
SolubilitySoluble in ethanol, DMSO
StabilityStable under ambient conditions

Synthesis and Manufacturing

Industrial synthesis of N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide typically involves a multi-step sequence:

  • Nitration of 2-chlorobenzoic acid: Introduction of the nitro group at the 4-position using a mixture of nitric and sulfuric acids.

  • Amide formation: Reaction of the nitro-substituted acid chloride with N-benzyl-N-tert-butylamine in the presence of a base like triethylamine.

  • Purification: Automated reactors coupled with distillation and recrystallization ensure high purity (>97%>97\%) .

Key challenges include controlling regioselectivity during nitration and minimizing side reactions at the tert-butyl group. Recent advances in flow chemistry have improved yield scalability, with pilot-scale productions achieving 85%\sim 85\% efficiency.

Physicochemical Properties

The compound’s physicochemical profile is critical for its handling and application:

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO, 25mg/mL25 \, \text{mg/mL}) but limited in water (<0.1mg/mL<0.1 \, \text{mg/mL}) .

  • Thermal stability: Decomposes above 250C250^\circ \text{C}, as indicated by thermogravimetric analysis (TGA).

  • LogP: Estimated at 3.23.2, suggesting moderate hydrophobicity suitable for membrane permeability in drug design.

Chemical Reactivity and Transformations

The strategic placement of functional groups enables diverse chemical transformations:

Nucleophilic Aromatic Substitution

The chloro substituent at the 2-position undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions (EtOH,60C\text{EtOH}, 60^\circ \text{C}). For example, reaction with morpholine yields N-benzyl-N-tert-butyl-2-morpholino-4-nitrobenzamide, a potential kinase inhibitor intermediate.

Nitro Group Reduction

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the nitro group to an amine, producing N-benzyl-N-tert-butyl-2-chloro-4-aminobenzamide. This intermediate is pivotal in synthesizing heterocyclic compounds like benzimidazoles.

Amide Hydrolysis

Under acidic conditions (HCl,H2O\text{HCl}, \text{H}_2\text{O}), the amide bond cleaves to form 2-chloro-4-nitrobenzoic acid and N-benzyl-N-tert-butylamine. This reaction is reversible, enabling recyclability of the amine component.

Applications in Research and Industry

Organic Synthesis

The compound serves as a versatile building block:

  • Peptidomimetics: Incorporation into peptide backbones to enhance metabolic stability.

  • Ligand design: Functionalization for coordinating transition metals in catalysis.

A recent study utilized its chloro-nitro motif to synthesize a library of 50 derivatives, with 12 exhibiting IC50<10μM\text{IC}_{50} < 10 \, \mu\text{M} against cancer cell lines.

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